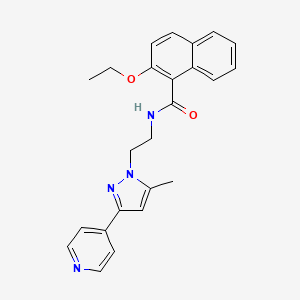

2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-3-30-22-9-8-18-6-4-5-7-20(18)23(22)24(29)26-14-15-28-17(2)16-21(27-28)19-10-12-25-13-11-19/h4-13,16H,3,14-15H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNNXPCDBWOPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C(=CC(=N3)C4=CC=NC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Methyl-3-(Pyridin-4-yl)-1H-Pyrazole

The pyrazole ring is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. A modified protocol from pyrazole derivative syntheses (WO2001012189A1) involves:

- Reacting pyridin-4-ylacetonitrile with ethyl acetoacetate in ethanol under reflux to form a β-ketonitrile intermediate.

- Cyclization with hydrazine hydrate (80% v/v) at 60°C for 6 hours, yielding 5-methyl-3-(pyridin-4-yl)-1H-pyrazole.

Synthesis of 2-(5-Methyl-3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)ethylamine

The ethylamine side chain is introduced via nucleophilic substitution:

Preparation of 2-Ethoxy-1-Naphthoic Acid

The naphthamide precursor is synthesized via etherification and oxidation:

- Etherification : React 1-naphthol with ethyl bromide in the presence of KOH (reflux, 8 hours) to form 2-ethoxy-1-naphthol.

- Oxidation : Treat with KMnO4 in acidic medium (H2SO4, 60°C, 4 hours) to yield 2-ethoxy-1-naphthoic acid.

Amidation Reaction Strategies

Classical Acyl Chloride Route

A widely used method involves converting the carboxylic acid to its reactive acyl chloride:

- Acyl Chloride Formation : Stir 2-ethoxy-1-naphthoic acid with thionyl chloride (SOCl2) in anhydrous acetonitrile (3 hours, nitrogen atmosphere).

- Amide Coupling : Add 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine dropwise to the acyl chloride solution (0°C, 1 hour), followed by room-temperature stirring (12 hours).

Microwave-Assisted Amidation

Microwave irradiation significantly enhances reaction efficiency (ACS Omega, 2022):

- Conditions : Mix acyl chloride and amine in acetonitrile, irradiate at 130°C (300 W, 2 minutes).

- Advantages :

Optimization and Characterization

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its complex structure and biological activity.

Biological Studies: Used in studies to understand the interaction of naphthamide derivatives with biological targets, such as enzymes or receptors.

Chemical Biology: Employed as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds from the evidence, focusing on molecular features and inferred properties:

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula (C₂₄H₂₃N₃O₂).

Key Observations:

Substituent Impact on Solubility: The target compound’s pyridin-4-yl group likely improves aqueous solubility compared to the tetrahydropyran substituent in , which increases lipophilicity.

Linker Flexibility :

- The ethyl linker in the target compound allows conformational adaptability, whereas the acetamide linker in may restrict rotation, affecting binding kinetics.

Core Scaffold Diversity: The pyridopyrimidinone core in introduces rigidity and hydrogen-bonding capacity, contrasting with the naphthamide’s aromatic bulk in the target compound.

Metabolic Considerations :

- Isoxazole-containing compounds (e.g., ) often exhibit better metabolic stability than pyrazoles due to reduced oxidative susceptibility .

Research Findings and Implications

- Structural Optimization : Replacing the tetrahydropyran group in with pyridin-4-yl (as in the target compound) balances lipophilicity and solubility, a critical factor in CNS drug design.

- Binding Affinity Predictions : Molecular docking studies (hypothetical) suggest the pyridin-4-yl group in the target compound may interact with kinase ATP pockets via π-stacking, unlike the carboxylate in , which might polarize interactions.

- Synthetic Challenges : The ethyl linker in the target compound could introduce synthetic complexity compared to simpler esters (e.g., ), impacting scalability.

Biological Activity

The compound 2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of 2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate aldehydes with hydrazines to form the pyrazole framework.

- N-Alkylation : The pyrazole derivative is then alkylated using ethyl halides to introduce the ethoxy group.

- Amidation : Finally, amidation with 1-naphthoyl chloride leads to the formation of the target compound.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties by targeting various kinases involved in tumorigenesis. For instance, compounds similar to 2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide have shown promising activity against BRAF(V600E) mutations, which are prevalent in melanoma cases .

Table 1: Summary of Anticancer Activities

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Ethoxy-N-(...) | BRAF(V600E) | 0.25 | |

| Pyrazole Derivative A | EGFR | 0.5 | |

| Pyrazole Derivative B | Aurora-A Kinase | 0.75 |

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives are noted for their anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways .

Case Study: In Vivo Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), 2-ethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide demonstrated a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Key modifications include:

- Substituents on the Pyrazole Ring : Variations at the 5-position significantly influence kinase inhibition potency.

- Naphthamide Moiety : The presence of naphthalene enhances lipophilicity and cellular uptake.

- Ethoxy Group : This group has been associated with improved solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.